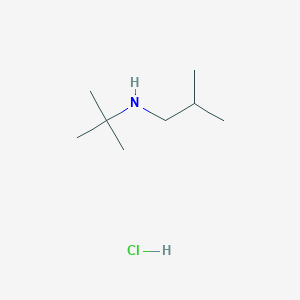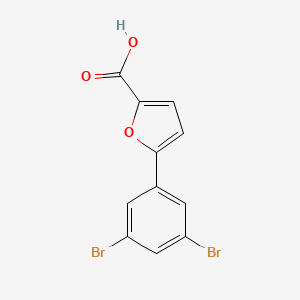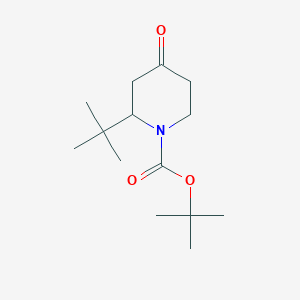
4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline
Overview
Description
Scientific Research Applications
1. Hole Transporting Materials in Solar Cells
The compound has been explored as a component in solar cells. Arylamine derivatives, similar to 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline, have been synthesized for use in perovskite solar cells. These materials demonstrate better thermal stability compared to traditional materials and exhibit efficient hole extraction ability, contributing to the solar cells' power conversion efficiency (Liu et al., 2016).
2. Organic Photovoltaics and Electroluminescent Devices
Compounds structurally related to this compound have been utilized in the development of organic photovoltaic devices. These materials have been characterized for their optoelectronic properties, showing potential as efficient hole-transporting materials in such devices (Li-yin, 2013).
3. Liquid Crystal and Electrochromic Applications
The compound and its derivatives have been investigated for their liquid-crystalline properties. Studies have focused on analyzing the molecular structures and packing behavior, as well as their potential use in electrochromic cells (Yeap et al., 2012).
4. Antibacterial Activity
Related Schiff base derivatives of aniline, which are structurally similar to this compound, have been synthesized and studied for their antibacterial activities. These compounds have been tested against various human pathogenic bacteria, indicating moderate antibacterial activities (Salehi et al., 2015).
Mechanism of Action
Target of Action
It is known to be used in the synthesis of donor-acceptor (d-a) conjugated polymers .
Mode of Action
The compound interacts with its targets through a process known as direct (hetero)arylation polymerization . This process involves the formation of a covalent bond between the compound and its target, resulting in a change in the target’s structure and function.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of d-a conjugated polymers, which are used in the fabrication of organic solar cells .
Result of Action
It is known that the compound contributes to the successful synthesis of d-a conjugated polymers .
properties
IUPAC Name |
N-(4-bromophenyl)-4-(2-ethylhexoxy)-N-[4-(2-ethylhexoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46BrNO2/c1-5-9-11-27(7-3)25-37-33-21-17-31(18-22-33)36(30-15-13-29(35)14-16-30)32-19-23-34(24-20-32)38-26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDUCBIJXFUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCC(CC)CCCC)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702211 | |
| Record name | 4-Bromo-N,N-bis{4-[(2-ethylhexyl)oxy]phenyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192035-51-0 | |
| Record name | 4-Bromo-N,N-bis{4-[(2-ethylhexyl)oxy]phenyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



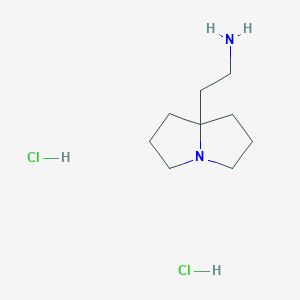
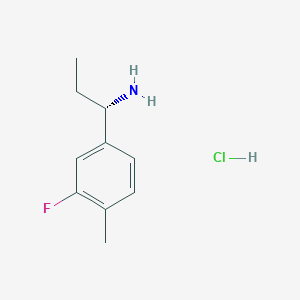

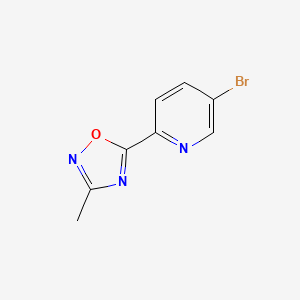




![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)
